molecular formula C10H10 B3371632 (Cyclopropylidenemethyl)benzene CAS No. 7555-67-1

(Cyclopropylidenemethyl)benzene

Cat. No.: B3371632
CAS No.: 7555-67-1
M. Wt: 130.19 g/mol
InChI Key: VXAOEHNEGSMNAU-UHFFFAOYSA-N
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Description

Benzene, (cyclopropylidenemethyl)-, also known as (Cyclopropylidenemethyl)benzene, is a chemical compound with the molecular formula C10H10 . It has an average mass of 130.186 Da and a monoisotopic mass of 130.078247 Da .

Scientific Research Applications

Advances in Benzene Partial Hydrogenation

  • The partial hydrogenation of benzene to cyclohexene has been a subject of significant research due to its economic importance and technical challenges. Recent studies emphasize the sustainable chemistry approaches in this field, particularly focusing on ruthenium-catalyzed liquid phase batch hydrogenation of benzene (Foppa & Dupont, 2015).

Synthesis and Characterization of Hexaarylbenzenes

  • Benzene, with its capacity to form diverse derivatives, is essential in the synthesis of pharmaceuticals, agrochemicals, plastics, and organic electronic devices. Research has developed novel methods for creating hexaarylbenzenes, which are key for understanding structural diversity in benzene derivatives (Suzuki, Segawa, Itami, & Yamaguchi, 2015).

Solventless Hydrogenation Processes

  • Innovations in solvent-free hydrogenation of benzene to cyclohexane have been explored, highlighting the use of Ru–Pt bimetallic catalysts. This process is crucial for synthesizing chemical intermediates and achieves high selectivity for cyclohexane (Liu, Fang, Li, & Li, 2015).

Extractive Separation Techniques

Benzene Analysis and Monitoring

  • Developments in analytical methods for benzene quantification in the environment, particularly in ambient air, have been noteworthy. Research has focused on simpler, low-budget techniques using SPME and GC-MS, which are crucial for monitoring and managing benzene as a hazardous air pollutant (Baimatova et al., 2016).

Catalysis and Benzene Hydrogenation

  • Research on Ru-based catalysts for liquid-phase partial hydrogenation of benzene has been extensive, addressing the impact of various factors like precursors, preparation methods, and additives on catalyst activity and selectivity. This is vital for developing safe, efficient, and green catalytic processes for cyclohexene production (Tianjin, 2015).

Annulation Reactions with Benzene Derivatives

  • The study of annulation reactions involving donor/acceptor cyclopropanes and benzene derivatives has led to the formation of unique azabicyclic scaffolds. This research provides insights into the versatility of benzene in forming complex molecular structures (Curiel Tejeda, Irwin, & Kerr, 2016).

Benzene in Polymer Chemistry

  • The pervaporation separation of benzene/cyclohexane mixtures using ionic liquid copolymerized polyurethane membranes showcases benzene's role in polymer chemistry. This research contributes to developing efficient methods for separating benzene from complex mixtures in industrial processes (Xi et al., 2019).

Antimicrobial Properties of Benzene Derivatives

  • p-Cymene, a benzene derivative, has been explored for its antimicrobial properties. This research is crucial in the context of increasing antimicrobial resistance and the need for new antimicrobial agents (Marchese et al., 2017).

Properties

IUPAC Name

cyclopropylidenemethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAOEHNEGSMNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335008
Record name Benzene, (cyclopropylidenemethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7555-67-1
Record name Benzene, (cyclopropylidenemethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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